(5E)-1-(3,4-dimethylphenyl)-5-[(4-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
(5E)-1-(3,4-dimethylphenyl)-5-[(4-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(3,4-dimethylphenyl)-5-[(4-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with 4-fluorobenzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final diazinane trione structure. The reaction conditions often require precise temperature control and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through crystallization or chromatography techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(3,4-dimethylphenyl)-5-[(4-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5E)-1-(3,4-dimethylphenyl)-5-[(4-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its mechanism of action and its ability to interact with biological targets, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its chemical properties make it suitable for applications in the manufacture of polymers, coatings, and other materials with specific desired characteristics.
Mechanism of Action
The mechanism of action of (5E)-1-(3,4-dimethylphenyl)-5-[(4-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- (5E)-1-(3,4-dimethylphenyl)-5-[(4-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione
- (5E)-1-(3,4-dimethylphenyl)-5-[(4-bromophenyl)methylidene]-1,3-diazinane-2,4,6-trione
- (5E)-1-(3,4-dimethylphenyl)-5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of (5E)-1-(3,4-dimethylphenyl)-5-[(4-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione lies in its specific substitution pattern and the presence of the fluorine atom. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents. The presence of fluorine often enhances the compound’s stability and its ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(5E)-1-(3,4-dimethylphenyl)-5-[(4-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3/c1-11-3-8-15(9-12(11)2)22-18(24)16(17(23)21-19(22)25)10-13-4-6-14(20)7-5-13/h3-10H,1-2H3,(H,21,23,25)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSACIINLBKBCI-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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